[(3aR,8R,8aR,9aR)-5,8-dimethyl-1-methylidene-2-oxo-4,6,7,8a,9,9a-hexahydro-3aH-azuleno[6,7-b]furan-8-yl] acetate
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Overview
Description
[(3aR,8R,8aR,9aR)-5,8-dimethyl-1-methylidene-2-oxo-4,6,7,8a,9,9a-hexahydro-3aH-azuleno[6,7-b]furan-8-yl] acetate is a natural product found in Leucophyta brownii with data available.
Scientific Research Applications
Synthetic Transformations
[(3aR,8R,8aR,9aR)-5,8-dimethyl-1-methylidene-2-oxo-4,6,7,8a,9,9a-hexahydro-3aH-azuleno[6,7-b]furan-8-yl] acetate has been studied in the context of synthetic chemistry, particularly in reactions such as Heck reactions. One study details the synthetic transformations of methylenelactones of eudesmanic type, showcasing the behavior of isoalantolactone under Heck reaction conditions, which is relevant to the understanding of similar compounds (Belovodskii et al., 2010).
Crystallographic Analysis
Crystallographic analysis has also been conducted on related compounds, providing insights into their molecular structure. For example, the study of the pseudoguaianolide peruvin, which shares a similar structure, has contributed to understanding the conformation and molecular interactions of such compounds (Fronczek, 2002).
Applications in Natural Products Research
Research on natural products has explored compounds structurally related to this compound. Studies have isolated and characterized compounds from various plants, contributing to the field of phytochemistry and natural product synthesis. This includes research on compounds like fabacyl acetate, which has shown potential as a germination stimulant for root parasitic plants (Xie et al., 2009).
Pharmacological Research
While excluding direct drug usage and dosage information, it's worth noting that related structures have been investigated for their pharmacological properties. Research on β-aryl-α-dimethoxyphosphoryl-γ-lactams, for instance, has evaluated their cytotoxicity against various cancer cell lines, contributing to the broader understanding of the pharmacological potential of similar structures (Cinar et al., 2017).
Properties
CAS No. |
1461-36-5 |
---|---|
Molecular Formula |
C17H22O4 |
Molecular Weight |
290.359 |
IUPAC Name |
[(3aR,8R,8aR,9aR)-5,8-dimethyl-1-methylidene-2-oxo-4,6,7,8a,9,9a-hexahydro-3aH-azuleno[6,7-b]furan-8-yl] acetate |
InChI |
InChI=1S/C17H22O4/c1-9-7-15-13(10(2)16(19)20-15)8-14-12(9)5-6-17(14,4)21-11(3)18/h13-15H,2,5-8H2,1,3-4H3/t13-,14-,15-,17-/m1/s1 |
InChI Key |
ZEINZRBCJRVISK-KCYZZUKISA-N |
SMILES |
CC1=C2CCC(C2CC3C(C1)OC(=O)C3=C)(C)OC(=O)C |
Synonyms |
(3aR)-2,3,3aα,4,4aα,5,6,7,9,9aα-Decahydro-5α-acetyloxy-5,8-dimethyl-3-methyleneazuleno[6,5-b]furan-2-one |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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